molecular formula C20H15NO B1663229 carbazol-9-yl-(4-methylphenyl)methanone

carbazol-9-yl-(4-methylphenyl)methanone

Cat. No.: B1663229
M. Wt: 285.3 g/mol
InChI Key: AWZNVFKAFFHLEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML126 involves multiple steps, including the formation of key intermediates through various organic reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing small molecule drugs often include:

Industrial Production Methods

Industrial production of ML126 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

ML126 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups present in ML126 and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ML126 has several scientific research applications, including:

Mechanism of Action

ML126 exerts its effects by inhibiting the Streptokinase gene, which is crucial for the virulence and survival of certain bacterial species. By targeting this gene, ML126 disrupts the production of Streptokinase, thereby reducing the bacteria’s ability to invade host tissues and evade the immune system .

Comparison with Similar Compounds

Similar Compounds

    ML141: Another Streptokinase gene inhibitor with similar antibacterial properties.

    ML267: A compound with a different mechanism of action but also targeting bacterial infections.

Uniqueness

ML126 is unique in its specific inhibition of the Streptokinase gene, making it a valuable tool for studying bacterial virulence and developing targeted antibacterial therapies. Its specificity and potency distinguish it from other antibacterial agents that may have broader but less targeted effects .

Properties

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

carbazol-9-yl-(4-methylphenyl)methanone

InChI

InChI=1S/C20H15NO/c1-14-10-12-15(13-11-14)20(22)21-18-8-4-2-6-16(18)17-7-3-5-9-19(17)21/h2-13H,1H3

InChI Key

AWZNVFKAFFHLEY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C4=CC=CC=C42

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C4=CC=CC=C42

Synonyms

Carbazol-9-yl-(4-methylphenyl)methanone;  ML-126

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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